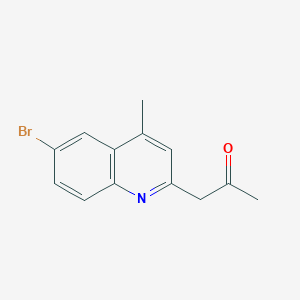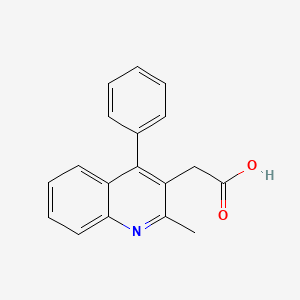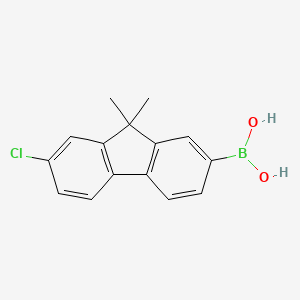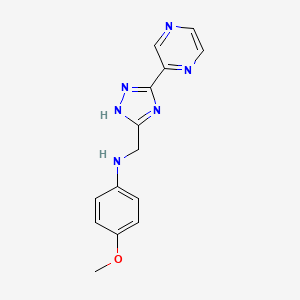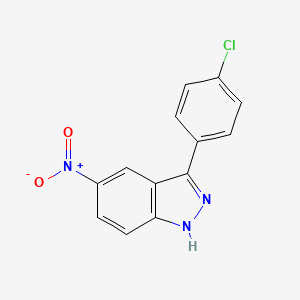
3-(4-chlorophenyl)-5-nitro-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-5-nitro-1H-indazole: is an organic compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of a nitro group at the 5-position and a chlorophenyl group at the 3-position of the indazole ring makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(4-chlorophenyl)-5-nitro-1H-indazole typically involves the following steps:
Nitration of Indazole: The nitration of indazole can be achieved using a mixture of concentrated sulfuric acid and nitric acid. This reaction introduces a nitro group at the 5-position of the indazole ring.
Aryl Substitution: The introduction of the 4-chlorophenyl group at the 3-position can be accomplished through a Suzuki-Miyaura cross-coupling reaction. This reaction involves the use of a palladium catalyst, a base, and a boronic acid derivative of the 4-chlorophenyl group.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in 3-(4-chlorophenyl)-5-nitro-1H-indazole can undergo reduction to form the corresponding amine derivative.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed:
Reduction: 3-(4-aminophenyl)-5-nitro-1H-indazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
3-(4-chlorophenyl)-5-nitro-1H-indazole is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions.
Biology:
In biological research, this compound is studied for its potential as a pharmacophore. The indazole scaffold is known for its biological activity, and modifications to this structure can lead to the development of new drugs.
Medicine:
The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, antimicrobial, and anticancer agent. The presence of the nitro and chlorophenyl groups can enhance its biological activity.
Industry:
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-5-nitro-1H-indazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The chlorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit specific enzymes involved in inflammatory pathways.
Receptors: It can bind to certain receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
3-(4-chlorophenyl)-1H-indazole: Lacks the nitro group, which can affect its biological activity.
5-nitro-1H-indazole: Lacks the chlorophenyl group, which can influence its binding affinity and specificity.
3-(4-bromophenyl)-5-nitro-1H-indazole: Similar structure but with a bromine atom instead of chlorine, which can alter its reactivity and biological properties.
Uniqueness:
The combination of the nitro group at the 5-position and the 4-chlorophenyl group at the 3-position makes 3-(4-chlorophenyl)-5-nitro-1H-indazole unique. This specific arrangement can enhance its biological activity and make it a valuable compound for various applications.
Propriétés
Numéro CAS |
1346808-74-9 |
|---|---|
Formule moléculaire |
C13H8ClN3O2 |
Poids moléculaire |
273.67 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-5-nitro-1H-indazole |
InChI |
InChI=1S/C13H8ClN3O2/c14-9-3-1-8(2-4-9)13-11-7-10(17(18)19)5-6-12(11)15-16-13/h1-7H,(H,15,16) |
Clé InChI |
NYKDPICRWADIIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NNC3=C2C=C(C=C3)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11845717.png)
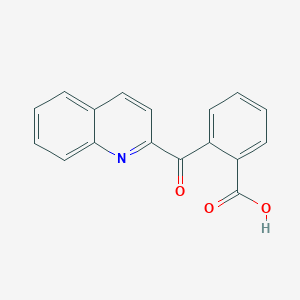

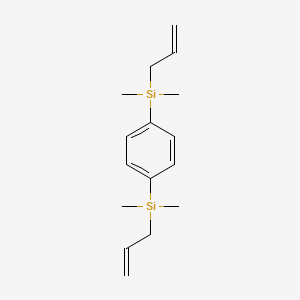


![2-(Benzylsulfonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11845759.png)
